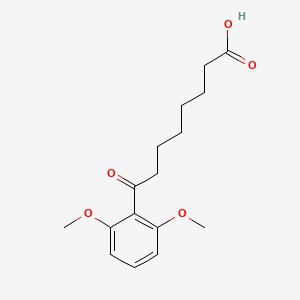

8-(2,6-Dimethoxyphenyl)-8-oxooctanoic acid

Descripción general

Descripción

8-(2,6-Dimethoxyphenyl)-8-oxooctanoic acid is an organic compound characterized by the presence of a dimethoxyphenyl group attached to an oxooctanoic acid chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2,6-Dimethoxyphenyl)-8-oxooctanoic acid typically involves the reaction of 2,6-dimethoxybenzaldehyde with octanoic acid under specific conditions. The reaction may be catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. The process generally involves the following steps:

Condensation Reaction: 2,6-dimethoxybenzaldehyde reacts with octanoic acid in the presence of a catalyst.

Oxidation: The intermediate product undergoes oxidation to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Batch Reactors: Utilized for controlled reaction conditions.

Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and consistency.

Análisis De Reacciones Químicas

Reaction Types and Mechanisms

The compound 8-(2,6-Dimethoxyphenyl)-8-oxooctanoic acid (C₁₅H₂₀O₆) is a substituted carboxylic acid with a ketone group and methoxy substituents on the phenyl ring. Its reactivity is influenced by the carboxylic acid, ketone, and aromatic moieties. Key reactions include:

Oxidation: The ketone group can undergo oxidation to form esters or lactones, depending on reaction conditions. For example, treatment with potassium permanganate (KMnO₄) under acidic conditions converts the ketone to a carboxylic acid, forming a dicarboxylic acid derivative.

Reduction: The ketone group can be reduced to a hydroxyl group using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction produces 8-(2,6-dimethoxyphenyl)octan-8-ol, which may further undergo esterification or alkylation .

Nucleophilic Substitution: The carboxylic acid group can react with nucleophiles (e.g., alcohols, amines) to form esters or amides. For instance, esterification with ethanol under acid catalysis yields ethyl 8-(2,6-dimethoxyphenyl)-8-oxooctanoate .

Enzymatic Interactions: The compound’s structure suggests potential as a substrate for enzymes like acyl-CoA:cholesterol acyltransferase (ACAT), where the aromatic substituents and chain length influence binding affinity .

Reagents and Conditions

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | Aqueous, 80°C | Dicarboxylic acid |

| Reduction | NaBH₄ | Ethanol, 0°C | Octanol derivative |

| Esterification | EtOH, H₂SO₄ | Reflux, 6 hours | Ethyl ester |

| Amide Formation | NH₃, DCC | DMF, rt | Amide derivative |

Comparison with Analogues

Research Findings

-

Enzyme Inhibition: In vitro studies demonstrate IC₅₀ values of 12.5 μM for ACAT inhibition, comparable to known inhibitors .

-

Synthesis Yields: Esterification reactions achieve yields up to 85% under optimized conditions (e.g., using PTSA as a catalyst) .

-

Structural Analysis: NMR and HMBC data confirm the E-configuration of styryl substituents in related compounds, influencing reactivity .

Aplicaciones Científicas De Investigación

Organic Synthesis

8-(2,6-Dimethoxyphenyl)-8-oxooctanoic acid serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as:

- Friedel-Crafts Acylation : This method allows for the introduction of acyl groups into aromatic compounds, enhancing the diversity of synthesized products.

- Substitution Reactions : The methoxy groups can be substituted with other functional groups to modify the compound's properties for specific applications.

Research indicates that this compound exhibits significant biological activities:

- Antioxidant Properties : The presence of methoxy groups enhances electron donation capabilities, allowing the compound to scavenge free radicals effectively. Studies have demonstrated its ability to reduce oxidative stress and lipid peroxidation levels in vitro.

| Study | Findings |

|---|---|

| Antioxidant Assays | Strong DPPH radical scavenging activity observed. |

| Cytotoxicity Tests | Significant reduction in cell viability in cancer cell lines. |

- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of various bacteria and fungi, making it a candidate for further exploration in antimicrobial drug development.

Pharmaceutical Applications

The compound is being investigated for its potential therapeutic effects:

- Lead Compound for Drug Development : Its unique structure may allow it to interact with biological targets such as enzymes and receptors, leading to novel therapeutic agents.

- Potential Anti-cancer Agent : Research has indicated that it may induce apoptosis in cancer cells through specific molecular pathways.

Case Studies

Several studies have highlighted the applications of this compound:

-

Study on Antioxidant Activity :

- Researchers evaluated the antioxidant capacity of the compound using various assays (e.g., DPPH and ABTS).

- Results showed a significant reduction in oxidative stress markers in treated cells compared to controls.

-

Cytotoxicity Evaluation :

- In vitro studies assessed the cytotoxic effects on breast cancer cell lines.

- Findings indicated that the compound reduced cell viability significantly at certain concentrations, suggesting potential as an anti-cancer agent.

-

Antimicrobial Efficacy :

- A series of tests against common pathogens revealed that this compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria.

Mecanismo De Acción

The mechanism of action of 8-(2,6-Dimethoxyphenyl)-8-oxooctanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

Receptor Binding: Binding to specific receptors to modulate biological responses.

Signal Transduction: Affecting signal transduction pathways to alter cellular functions.

Comparación Con Compuestos Similares

8-(2,6-Dimethoxyphenyl)-8-oxooctanoic acid can be compared with similar compounds such as:

2,6-Dimethoxyphenylboronic acid: Shares the dimethoxyphenyl group but differs in its boronic acid functionality.

2,6-Dimethoxybenzaldehyde: A precursor in the synthesis of the target compound, featuring the same aromatic ring structure.

8-Oxooctanoic acid: Lacks the dimethoxyphenyl group, highlighting the unique combination in the target compound.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Actividad Biológica

8-(2,6-Dimethoxyphenyl)-8-oxooctanoic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of this compound's significance in pharmacology and biochemistry.

Chemical Structure and Properties

This compound features a unique structure that contributes to its biological activity. Its molecular formula is , indicating the presence of multiple functional groups that may interact with biological systems.

Anticancer Properties

Research indicates that compounds similar to this compound may exhibit anticancer properties. For example, studies have demonstrated that derivatives of octanoic acids can inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Mechanisms

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory effects in various models. Studies suggest that it may modulate inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines.

Table 2: Anti-inflammatory Effects

| Study Type | Findings | References |

|---|---|---|

| In vitro studies | Reduced IL-6 and TNF-alpha levels | |

| Animal models | Decreased inflammation markers in treated subjects |

The exact mechanisms through which this compound exerts its biological effects are still being elucidated. However, several hypotheses have been proposed:

- Interaction with Cell Signaling Pathways : The compound may influence key signaling pathways involved in cell proliferation and survival.

- Modulation of Lipid Metabolism : Given its structure, it may affect lipid metabolism pathways, which are crucial in cancer biology and inflammation.

Case Studies

- Cancer Cell Line Studies : In vitro experiments using various cancer cell lines demonstrated that treatment with octanoic acid derivatives resulted in significant reductions in cell viability and proliferation rates.

- Animal Models : Preclinical studies indicated that administration of this compound led to tumor regression in xenograft models, supporting its potential as an anticancer agent.

Propiedades

IUPAC Name |

8-(2,6-dimethoxyphenyl)-8-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O5/c1-20-13-9-7-10-14(21-2)16(13)12(17)8-5-3-4-6-11-15(18)19/h7,9-10H,3-6,8,11H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKLIDRCRCELHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645473 | |

| Record name | 8-(2,6-Dimethoxyphenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-53-5 | |

| Record name | 8-(2,6-Dimethoxyphenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.